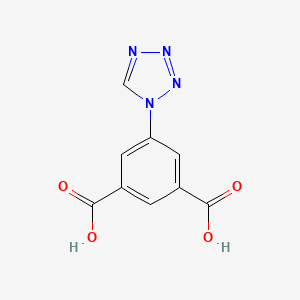

5-(1H-tetrazol-1-yl)isophthalic acid

Übersicht

Beschreibung

5-(1H-tetrazol-1-yl)isophthalic acid: is an organic compound that features a tetrazole ring attached to an isophthalic acid moiety. This compound is of significant interest in the field of coordination chemistry due to its ability to form metal-organic frameworks (MOFs) and coordination polymers. These structures exhibit unique properties such as luminescence and magnetic behavior, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid typically involves the reaction of 5-cyano-1,3-benzenedicarboxylic acid with sodium azide under hydrothermal conditions. This reaction leads to the formation of the tetrazole ring on the isophthalic acid framework .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrothermal synthesis using appropriate precursors and reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(1H-tetrazol-1-yl)isophthalic acid undergoes various chemical reactions, including:

Coordination Reactions: Forms coordination polymers with metals such as zinc, cadmium, manganese, and cobalt.

Hydrothermal Reactions: Used to synthesize metal-organic frameworks under hydrothermal conditions.

Common Reagents and Conditions:

Major Products:

Coordination Polymers: Examples include [Zn(TZI)]·(CH3)2NH2+·H2O, [Cd2(OH)(TZI)(H2O)2]·DMF·0.5H2O, and [MnNa(TZI)]·2H2O.

Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs)

Synthesis and Structural Characteristics

5-(1H-tetrazol-1-yl)isophthalic acid serves as an effective ligand in the synthesis of various metal-organic frameworks. These frameworks exhibit diverse structural characteristics, which can be tailored through the choice of metal ions and synthetic conditions. For instance, coordination polymers synthesized with this ligand have been characterized by their unique three-dimensional frameworks and luminescent properties.

Notable Examples

- Zinc(II) Coordination Architectures : Research has shown that zinc(II) complexes formed with this compound display luminescent properties, making them suitable for applications in optoelectronics . The synthesis of these frameworks often involves hydrothermal methods, yielding materials with distinct photophysical characteristics .

- Cobalt(II) Complexes : Another study highlighted the formation of cobalt-based MOFs using this ligand, which demonstrated significant magnetic interactions alongside luminescence . These materials are particularly promising for applications in magnetic storage and advanced materials science.

Luminescent Materials

The luminescent properties of this compound have been extensively studied, revealing its potential use in various photonic applications. The intense photoluminescence observed in several metal complexes indicates that these materials could be utilized in sensors, light-emitting devices, and display technologies.

Case Studies

- Photoluminescence Properties : A study reported that certain MOFs containing this ligand exhibited strong luminescence at room temperature, which is advantageous for solid-state lighting applications . The ability to fine-tune the luminescent properties through structural modifications presents opportunities for developing tailored photonic devices.

Biomedical Applications

Emerging research suggests that this compound may have potential applications in biomedical fields, particularly in drug delivery systems and diagnostic imaging.

Potential Uses

- Drug Delivery Systems : The incorporation of this compound into polymer matrices could enhance the controlled release of therapeutic agents due to its ability to form stable complexes with various drugs . This capability is crucial for developing effective drug delivery platforms that improve bioavailability and reduce side effects.

- Diagnostic Imaging : The luminescent properties of metal complexes derived from this ligand could also be harnessed for imaging applications. The ability to emit light under specific conditions makes these compounds suitable candidates for use in fluorescence-based imaging techniques.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metal-Organic Frameworks | Synthesis of diverse coordination polymers | Unique structural characteristics; tunable properties |

| Luminescent Materials | Strong photoluminescence for optoelectronic applications | Potential for sensors and light-emitting devices |

| Biomedical Applications | Possible use in drug delivery systems and diagnostic imaging | Enhanced drug release; suitable for fluorescence imaging |

Wirkmechanismus

The mechanism by which 5-(1H-tetrazol-1-yl)isophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as luminescence and magnetism, which are attributed to the electronic interactions between the metal ions and the tetrazole-isophthalic acid ligand. The molecular targets and pathways involved include the formation of metal-ligand bonds and the stabilization of specific coordination geometries.

Vergleich Mit ähnlichen Verbindungen

- 5-(1H-tetrazol-5-yl)isophthalic acid

- 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid

- 5-(1H-tetrazol-5-yl)benzoic acid

Comparison: 5-(1H-tetrazol-1-yl)isophthalic acid is unique due to its specific substitution pattern on the isophthalic acid framework, which influences its coordination behavior and the properties of the resulting metal-organic frameworks. Compared to similar compounds, it offers distinct advantages in terms of the stability and luminescence of the coordination polymers formed.

Biologische Aktivität

5-(1H-tetrazol-1-yl)isophthalic acid (CAS No. 207730-78-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a tetrazole ring, which is known for its pharmacological properties. The structural formula can be represented as follows:

The compound exhibits both acidic and basic properties due to the carboxylic acid groups and the tetrazole moiety, which can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Receptor Modulation : It has been identified as a potential antagonist for G protein-coupled receptors (GPCRs), particularly the P2Y2 receptor, which plays a crucial role in various physiological processes including inflammation and cell signaling .

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

Antimicrobial Activity

A series of studies have evaluated the antibacterial and antifungal activities of this compound. The results indicate moderate to significant activity against several pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Significant |

These findings were established using methods such as the agar-well diffusion technique, where the compound's efficacy was measured against standard strains .

Case Study: Antagonistic Properties

In a notable study, this compound was tested for its antagonistic effects on ATP-induced mucin secretion in human bronchial epithelial cells. The compound demonstrated a concentration-dependent inhibition at a 10 μM concentration, highlighting its potential as a therapeutic agent in respiratory conditions .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Coordination Chemistry

Research has also explored the coordination chemistry of this compound with transition metals, leading to the formation of metal-organic frameworks (MOFs). These complexes exhibit enhanced luminescent properties and potential applications in drug delivery systems .

Q & A

Q. Basic: What are the common synthetic routes for 5-(1H-tetrazol-1-yl)isophthalic acid, and how can reaction conditions be optimized for high yield?

The synthesis typically involves hydrothermal reactions or acid-base-mediated ligand deprotection . For example, dissolving a triazole-substituted precursor in 15% NaOH at room temperature, followed by acidification with HCl, yields the ligand as a pale white solid (>99% yield) after filtration and washing . Key optimization factors include:

- Reaction time : Prolonged stirring (≥2 hours) ensures complete deprotonation.

- Temperature : Controlled acidification at low temperatures prevents byproduct formation.

- Purification : Cold water and acetone washes minimize impurities .

Q. Basic: What spectroscopic and analytical techniques are essential for characterizing the purity and structure of this compound?

Critical techniques include:

- NMR spectroscopy : - and -NMR confirm proton environments and carboxyl/tetrazole group integration (e.g., δ 8.43 ppm for aromatic protons in DMSO-d6) .

- Single-crystal X-ray diffraction (SCXRD) : Resolves coordination modes and ligand geometry in metal-organic frameworks (MOFs) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability up to 270°C, crucial for applications in high-temperature synthesis .

- Powder XRD : Monitors phase purity and crystallinity during ligand synthesis .

Q. Advanced: How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs), and what factors influence their emission properties?

The ligand’s tetrazole and carboxylate groups enable diverse coordination modes with d-block metals, forming luminescent MOFs. For example:

- Zn(II)-MOFs : Exhibit strong blue emission (λ~450 nm) due to ligand-centered transitions, modulated by metal-to-ligand charge transfer (MLCT) .

- Cu(II)-MOFs : Show quenched luminescence in the presence of nitroaromatics, enabling explosive sensing .

Key factors : - Metal ion choice : Zn(II) enhances luminescence; Cu(II) introduces redox activity.

- Ligand rigidity : Conjugation between tetrazole and carboxylate groups stabilizes excited states .

Q. Advanced: What strategies are effective in modifying the ligand structure of this compound to enhance gas adsorption selectivity in MOFs?

Isosteric substitution and functional group tuning improve gas affinity:

- Triazole vs. tetrazole substitution : Replacing 1,2,4-triazole with 1H-tetrazole increases polarizability, enhancing CO adsorption enthalpy (e.g., from 25 kJ/mol to 32 kJ/mol) .

- Pore surface polarization : Introducing uncoordinated nitrogen atoms via pyridyl or pyrimidyl substituents boosts CO/N selectivity (e.g., NJU-Bai7 MOF achieves 45:1 selectivity) .

Eigenschaften

IUPAC Name |

5-(tetrazol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHNRONGYGYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.